1: Fuchs O. Targeting of NF-kappaB signaling pathway, other signaling pathways and epigenetics in therapy of multiple myeloma. Cardiovasc Hematol Disord Drug Targets. 2013 Mar 1;13(1):16-34. Review. PubMed PMID: 23534949.
2: Doeppner TR, Mlynarczuk-Bialy I, Kuckelkorn U, Kaltwasser B, Herz J, Hasan MR, Hermann DM, Bähr M. The novel proteasome inhibitor BSc2118 protects against cerebral ischaemia through HIF1A accumulation and enhanced angioneurogenesis. Brain. 2012 Nov;135(Pt 11):3282-97. doi: 10.1093/brain/aws269. PubMed PMID: 23169919.
3: Sterz J, Jakob C, Kuckelkorn U, Heider U, Mieth M, Kleeberg L, Kaiser M, Kloetzel PM, Sezer O, von Metzler I. BSc2118 is a novel proteasome inhibitor with activity against multiple myeloma. Eur J Haematol. 2010 Aug;85(2):99-107. doi: 10.1111/j.1600-0609.2010.01450.x. Epub 2010 Mar 31. PubMed PMID: 20374272.
4: Młynarczuk-Biały I, Roeckmann H, Kuckelkorn U, Schmidt B, Umbreen S, Gołab J, Ludwig A, Montag C, Wiebusch L, Hagemeier C, Schadendorf D, Kloetzel PM, Seifert U. Combined effect of proteasome and calpain inhibition on cisplatin-resistant human melanoma cells. Cancer Res. 2006 Aug 1;66(15):7598-605. PubMed PMID: 16885359.